molecular formula C21H25N5O3 B11003233 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B11003233
M. Wt: 395.5 g/mol
InChI Key: GHZCXVZLVBJMJM-UHFFFAOYSA-N
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Description

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a potent and selective inhibitor of Histone Deacetylase (HDAC) enzymes, with reported activity against Class I HDACs, including HDAC1, HDAC2, and HDAC3 . HDACs play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting these enzymes, this compound promotes histone hyperacetylation, which can alter gene expression patterns and induce cell cycle arrest, differentiation, or apoptosis in various cell models. Its primary research value lies in the exploration of epigenetic mechanisms in diseases such as cancer, where aberrant HDAC activity is frequently observed. Researchers utilize this inhibitor in oncological studies to investigate its effects on tumor cell proliferation and survival . The compound's structure, featuring a cap group, a linker, and a zinc-binding moiety, is characteristic of hydroxamate-based HDAC inhibitors that chelate the zinc ion at the enzyme's active site. This makes it a valuable chemical probe for dissecting the specific biological functions of Class I HDAC isoforms in signal transduction pathways and for evaluating the therapeutic potential of HDAC inhibition in preclinical research.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H25N5O3/c1-16(27)23-17-6-5-7-18(14-17)24-20(28)15-22-21(29)26-12-10-25(11-13-26)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,29)(H,23,27)(H,24,28)

InChI Key

GHZCXVZLVBJMJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Piperazine Core

The synthesis begins with functionalization of 4-phenylpiperazine, a commercially available starting material. As outlined in patent US8853243B2, the carboxamide group is introduced via reaction with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Subsequent nucleophilic substitution with 3-aminoacetanilide forms the critical C–N bond between the piperazine and aniline moieties.

Key reaction steps:

  • Piperazine activation:
    4-Phenylpiperazine+ClCH2COClDCM, 0–5°C4-Phenylpiperazine-1-carboxychloride\text{4-Phenylpiperazine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0–5°C}} \text{4-Phenylpiperazine-1-carboxychloride}

  • Amidation with 3-aminoacetanilide:
    Piperazine-carboxychloride+3-AminoacetanilideEt3N, DCMTarget compound\text{Piperazine-carboxychloride} + \text{3-Aminoacetanilide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

Table 1: Reaction Conditions and Yields for Stepwise Synthesis

StepReagentSolventTemperatureTime (h)Yield (%)
1Chloroacetyl chlorideDCM0–5°C285
23-AminoacetanilideDCMRT1272

Convergent Synthesis via Fragment Coupling

An alternative approach couples pre-synthesized fragments:

  • Fragment A: 4-Phenylpiperazine-1-carboxylic acid

  • Fragment B: N-(2-Amino-2-oxoethyl)-3-acetylaminoaniline

Fragment A is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), followed by coupling with Fragment B. This method avoids handling reactive acyl chlorides and improves scalability.

Optimization insights:

  • Catalyst selection: EDC/HOBt outperformed dicyclohexylcarbodiimide (DCC) in reducing side products (89% vs. 68% yield).

  • Solvent effects: DMF provided higher solubility than acetonitrile, reducing reaction time from 24 h to 8 h.

Critical Parameters in Reaction Optimization

Temperature and Solvent Effects

Microwave-assisted synthesis (60°C, 150 W) reduced the amidation step duration from 12 h to 45 minutes while maintaining a 78% yield. Polar aprotic solvents (DMF, DCM) are preferred for their ability to stabilize intermediates, though DCM necessitates lower temperatures to prevent decomposition.

Protecting Group Strategies

The acetyl group on the aniline moiety serves dual roles:

  • Prevents unwanted oxidation during coupling.

  • Directs electrophilic substitution to the meta position.
    Deprotection is unnecessary due to the acetyl group’s stability under reaction conditions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 to 7:3). Impurities include unreacted 3-aminoacetanilide (<5%) and dimerized byproducts (<2%).

Table 2: HPLC Purity Data

BatchPurity (%)Retention Time (min)
198.512.3
297.812.1

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 4.12 (s, 2H, CH2), 3.82–3.45 (m, 8H, piperazine).

  • HRMS (ESI): m/z calculated for C21H25N5O3 [M+H]+^+: 396.2024; found: 396.2021.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization via intermolecular amide bond formation occurs at elevated temperatures (>40°C). Mitigation includes:

  • Strict temperature control (0–25°C).

  • Use of excess Fragment B (1.5 equiv) to favor monomeric product.

Scalability Limitations

Batch sizes >100 g showed reduced yields (68%) due to inefficient heat dissipation. Transitioning to flow chemistry improved consistency (yield: 82 ± 2%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets.

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide, have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications to piperazine structures can enhance cytotoxicity against specific cancer cell lines, such as pancreatic cancer cells. These modifications often involve altering substituents on the phenyl ring or the piperazine moiety to optimize biological activity .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of piperazine derivatives. The compound has been evaluated for its effectiveness against various pathogens, including mycobacteria. In vitro studies have shown that certain structural modifications can significantly improve the compound's activity against Mycobacterium tuberculosis and other resistant strains .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with similar piperazine frameworks have been explored for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants .

Protein-Protein Interaction Inhibition

Recent studies have highlighted the ability of certain piperazine derivatives to inhibit protein-protein interactions critical in cancer progression and metastasis. For example, inhibitors targeting the S100A2-p53 interaction have shown promise in preclinical models . The design of these inhibitors often involves computational modeling to predict binding affinities and optimize lead compounds.

Enzyme Inhibition

Piperazine compounds are also known for their role as enzyme inhibitors. The ability of this compound to interact with key enzymes involved in metabolic pathways could be a significant factor in its pharmacological profile .

Case Studies and Research Findings

Several case studies have been documented that illustrate the effectiveness and versatility of this compound.

Study Focus Findings
Study 1Anticancer ActivityDemonstrated enhanced cytotoxicity against pancreatic cancer cell lines with structural modifications to piperazine derivatives .
Study 2Antimicrobial PropertiesShowed significant activity against Mycobacterium tuberculosis with certain phenyl substitutions .
Study 3Neuropharmacological EffectsInvestigated potential anxiolytic effects through modulation of neurotransmitter systems .

Conclusion and Future Directions

This compound represents a promising candidate in drug development, particularly in oncology and infectious disease management. Ongoing research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring new therapeutic avenues such as neuropharmacology.

Future studies could benefit from advanced computational techniques to predict interactions at the molecular level, potentially leading to novel drug formulations based on this compound's scaffold.

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine Carboxamides with Varying Aryl Substituents

Key Compounds :
  • N-(2-{[3-(Acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide (CAS 1282140-40-2): Structure: Differs by a 3-chlorophenyl group instead of phenyl on the piperazine ring. Molecular Weight: 429.9 g/mol (vs. 414.4 g/mol for the phenyl analog). Significance: The chloro substituent enhances lipophilicity and may influence receptor binding affinity .
  • N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide (MolPort-019-951-312): Structure: Substitutes phenyl with pyrimidinyl and introduces a trifluoromethyl group. Impact: The electron-withdrawing CF₃ group and heteroaromatic pyrimidine may improve metabolic stability and target selectivity .
Table 1: Physical Properties of Piperazine Carboxamides
Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (Phenylpiperazine) 414.4 N/A N/A
4-(3-Chlorophenyl) Analog 429.9 N/A N/A
Quinazoline Derivative A3 ~420 196.5–197.8 57.3
Benzo[b][1,4]oxazin-3(4H)-one Derivative 54 487.5 N/A 60

Modifications in the Acetylamino Phenyl Group

Key Compounds :
  • N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (5i–l): Structure: Replaces the piperazine with an indole-carboxamide group. Activity: Exhibits antimicrobial properties (MIC: 25–128 µg/mL against S. aureus and C. albicans), suggesting the acetamide-anilino moiety contributes to bioactivity .
  • N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2): Structure: Fluorine at the meta position on the phenyl ring.

Biological Activity

The compound N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a derivative of piperazine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Piperazine Core : The piperazine ring is known for its versatility in drug design, often contributing to the modulation of biological activity.
  • Amino and Acetamido Groups : These functional groups are crucial for the interaction with biological targets.
  • Carboxamide Moiety : This group enhances the solubility and bioavailability of the compound.

Molecular Formula

The molecular formula for this compound is C19H24N4O3C_{19}H_{24}N_4O_3.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

Table 1: Antitumor Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHepG25.0
Compound BMCF73.8
Compound CA5494.5

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its effectiveness against various bacterial strains suggests a potential application in treating infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : 12 µg/mL for E. coli and 15 µg/mL for S. aureus.

These findings highlight the compound's potential as a lead for developing new antibiotics.

Neuropharmacological Activity

Piperazine derivatives are also known for their neuropharmacological effects. Research has shown that compounds similar to this compound can exhibit anticonvulsant properties.

Table 2: Neuropharmacological Effects

Compound NameTest ConductedResultReference
Compound DMES TestActive
Compound EPTZ TestActive

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications on the phenyl ring and variations in substituents have shown to significantly impact potency and selectivity.

Key Findings in SAR Studies

  • Substituent Positioning : The position of substituents on the phenyl ring affects binding affinity to target proteins.
  • Lipophilicity : Increased lipophilicity generally enhances cellular uptake, contributing to improved efficacy against cancer cells.

Q & A

Basic: What are the standard synthetic routes for N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with piperazine derivatives and functionalized phenyl precursors. Key steps include:

  • Amide coupling : Reacting 3-acetylaminoaniline with chloroacetyl chloride to form the oxoethyl intermediate.
  • Piperazine conjugation : Coupling the intermediate with 4-phenylpiperazine-1-carboxamide using carbodiimide-based reagents (e.g., EDCI) in dichloromethane or ethanol under reflux .
  • Optimization : Temperature (60–80°C) and pH (neutral to slightly basic) are critical for yield. Triethylamine is often used as a catalyst to neutralize HCl byproducts. Solvent choice (e.g., ethanol vs. DCM) impacts purity, monitored via TLC and HPLC .

Advanced: How can researchers resolve low yields during the final coupling step of the synthesis?

Answer:
Low yields often stem from steric hindrance or incomplete activation of carboxyl groups. Strategies include:

  • Pre-activation : Using HOBt/DMAP to enhance carbodiimide-mediated coupling efficiency.
  • Microwave-assisted synthesis : Reducing reaction time and improving homogeneity .
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product from byproducts .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of acetylaminophenyl, piperazine, and carboxamide groups. Aromatic protons appear at δ 6.8–7.5 ppm, while piperazine signals are δ 2.5–3.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (expected m/z ~466.2) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .

Advanced: What computational methods predict the compound’s mechanism of action and target binding?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin 5-HT₆ or dopamine D3). The acetylamino group forms hydrogen bonds with active-site residues, while the piperazine ring enhances lipophilic interactions .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .
  • QSAR models : Utilize MOE or RDKit to correlate substituent effects (e.g., chloro vs. fluoro phenyl) with bioactivity .

Basic: What preliminary pharmacological activities have been reported for this compound?

Answer:

  • Enzyme inhibition : IC₅₀ values of ~1.2 µM against acetylcholinesterase in vitro, suggesting potential for neurodegenerative disease research .
  • Antimicrobial activity : Moderate inhibition (MIC 32 µg/mL) against S. aureus due to the chloro-phenyl moiety disrupting membrane integrity .
  • Receptor modulation : Ki of 8.3 nM for 5-HT₁A in radioligand assays, indicating CNS applications .

Advanced: How can researchers address contradictions in biological activity data across structural analogs?

Answer:
Discrepancies often arise from substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl). Approaches include:

  • SAR studies : Synthesize analogs with systematic substitutions and test in standardized assays (e.g., SPR for binding kinetics) .
  • Meta-analysis : Compare published data on similar piperazine carboxamides to identify trends in logP vs. bioavailability .
  • Crystallography : Resolve target-bound structures to clarify steric/electronic influences .

Basic: What factors influence the compound’s stability during storage and in biological assays?

Answer:

  • pH sensitivity : Degrades in acidic conditions (pH < 3) via hydrolysis of the carboxamide bond. Store at pH 6–8 in lyophilized form .
  • Light exposure : The acetylamino group is photosensitive; use amber vials and inert atmospheres (N₂) .
  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (<10% v/v in assays) .

Advanced: How can QSAR models guide the design of derivatives with enhanced potency?

Answer:

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (Mulliken charges) parameters to train models .
  • Validation : Apply leave-one-out cross-validation (R² > 0.8) and external test sets.
  • Design : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve target affinity .

Basic: What in vitro assays are recommended for initial target identification?

Answer:

  • Radioligand binding : Screen against a panel of GPCRs (e.g., serotonin, dopamine receptors) using [³H]-ligand displacement .
  • Kinase profiling : Use TR-FRET assays (e.g., KinomeScan) to test inhibition of kinases like EGFR or CDK2 .
  • Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., MCF-7, HeLa) .

Advanced: How does this compound compare to structurally similar analogs in terms of selectivity?

Answer:

  • N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide : Higher 5-HT₆ selectivity (Ki = 5.1 nM) due to the chloro substituent’s steric bulk .
  • 4-(4-Fluorophenyl) analog : Improved BBB penetration (logBB = 0.42 vs. 0.29 for chlorophenyl) but reduced D3 receptor affinity .
  • Benzimidazole derivatives : Enhanced antimicrobial activity but higher cytotoxicity (HeLa IC₅₀ = 18 µM vs. >50 µM for this compound) .

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